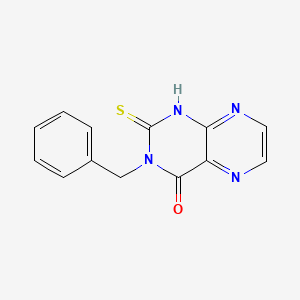
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound features a benzyl group attached to the nitrogen atom at position 3, a thioxo group at position 2, and a dihydropteridinone core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with carbon disulfide to form the intermediate 2-thioxo-2,3-dihydropteridin-4(1H)-one, which is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropteridinone core can be reduced to form tetrahydropteridinone derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropteridinone derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The dihydropteridinone core can participate in hydrogen bonding and π-π interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-thioxo-2,3-dihydropteridin-4(1H)-one: Lacks the benzyl group, resulting in different biological activities.
3-methyl-2-thioxo-2,3-dihydropteridin-4(1H)-one: Contains a methyl group instead of a benzyl group, affecting its lipophilicity and reactivity.
3-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one: Features a phenyl group, which influences its interaction with biological targets.
Uniqueness
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propriétés
IUPAC Name |
3-benzyl-2-sulfanylidene-1H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12-10-11(15-7-6-14-10)16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWDKWIDGJMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
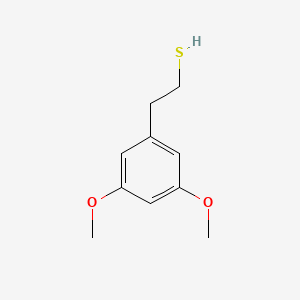
![1-benzyl-N-(2-chlorobenzyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2933525.png)
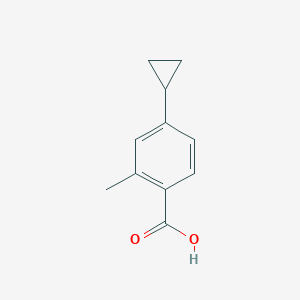
![6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2933530.png)
![2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOBUTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2933532.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2933533.png)
![[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride](/img/structure/B2933534.png)
![N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2933535.png)
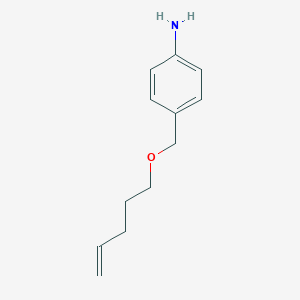
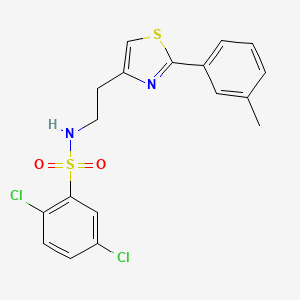
![5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2933541.png)
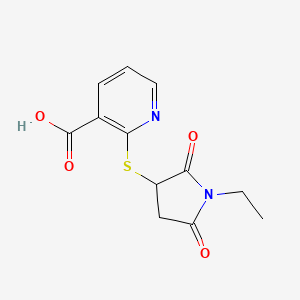
![3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2933543.png)

